Cas no 51951-36-1 (O-(pentan-2-yl)hydroxylamine)

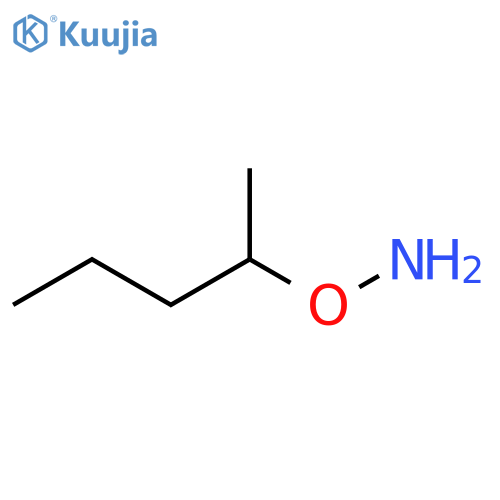

O-(pentan-2-yl)hydroxylamine structure

商品名:O-(pentan-2-yl)hydroxylamine

O-(pentan-2-yl)hydroxylamine 化学的及び物理的性質

名前と識別子

-

- O-(pentan-2-yl)hydroxylamine

- Hydroxylamine, O-(1-methylbutyl)-

-

- インチ: 1S/C5H13NO/c1-3-4-5(2)7-6/h5H,3-4,6H2,1-2H3

- InChIKey: AHHIMMAPLQFUTA-UHFFFAOYSA-N

- ほほえんだ: NOC(C)CCC

じっけんとくせい

- 密度みつど: 0.849±0.06 g/cm3(Predicted)

- ふってん: 143.0±9.0 °C(Predicted)

- 酸性度係数(pKa): 4.59±0.70(Predicted)

O-(pentan-2-yl)hydroxylamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1858665-1.0g |

O-(pentan-2-yl)hydroxylamine |

51951-36-1 | 1g |

$1272.0 | 2023-06-01 | ||

| Enamine | EN300-1858665-5g |

O-(pentan-2-yl)hydroxylamine |

51951-36-1 | 5g |

$2028.0 | 2023-09-18 | ||

| Enamine | EN300-1858665-10g |

O-(pentan-2-yl)hydroxylamine |

51951-36-1 | 10g |

$3007.0 | 2023-09-18 | ||

| Enamine | EN300-1858665-0.1g |

O-(pentan-2-yl)hydroxylamine |

51951-36-1 | 0.1g |

$615.0 | 2023-09-18 | ||

| Enamine | EN300-1858665-0.25g |

O-(pentan-2-yl)hydroxylamine |

51951-36-1 | 0.25g |

$642.0 | 2023-09-18 | ||

| Enamine | EN300-1858665-10.0g |

O-(pentan-2-yl)hydroxylamine |

51951-36-1 | 10g |

$5467.0 | 2023-06-01 | ||

| Enamine | EN300-1858665-0.05g |

O-(pentan-2-yl)hydroxylamine |

51951-36-1 | 0.05g |

$587.0 | 2023-09-18 | ||

| Enamine | EN300-1858665-2.5g |

O-(pentan-2-yl)hydroxylamine |

51951-36-1 | 2.5g |

$1370.0 | 2023-09-18 | ||

| Enamine | EN300-1858665-5.0g |

O-(pentan-2-yl)hydroxylamine |

51951-36-1 | 5g |

$3687.0 | 2023-06-01 | ||

| Enamine | EN300-1858665-1g |

O-(pentan-2-yl)hydroxylamine |

51951-36-1 | 1g |

$699.0 | 2023-09-18 |

O-(pentan-2-yl)hydroxylamine 関連文献

-

Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181

-

Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974

-

Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067

-

Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840

51951-36-1 (O-(pentan-2-yl)hydroxylamine) 関連製品

- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)

- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)

- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)

- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)

- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)

- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)

- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)

- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)

- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)

- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬